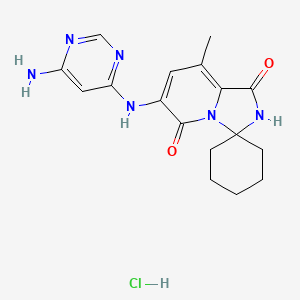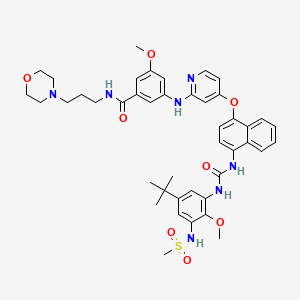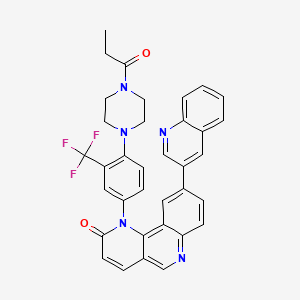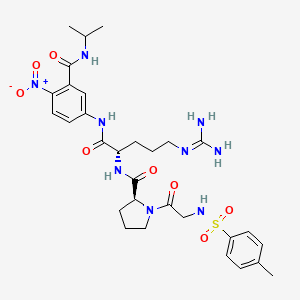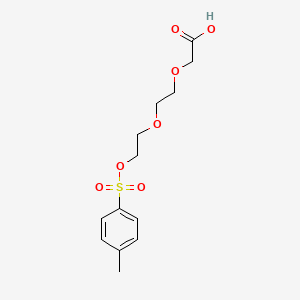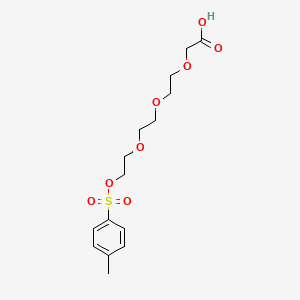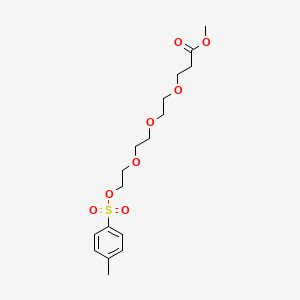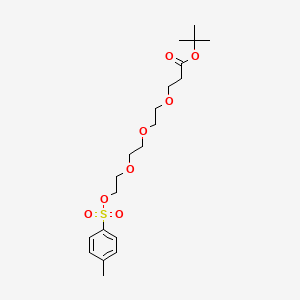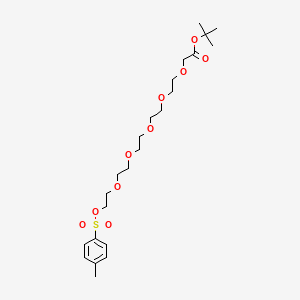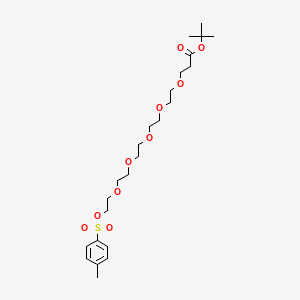![molecular formula C51H44Cl2N4O6 B611501 (2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TT15 is a compound known for its role as an agonist of the glucagon-like peptide-1 receptor (GLP-1R) . This receptor is involved in various physiological processes, including the regulation of insulin secretion and appetite. TT15 has gained attention in scientific research due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
科学的研究の応用
TT15 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study receptor-ligand interactions and to develop new therapeutic agents. In biology, TT15 is used to investigate the physiological roles of GLP-1R and its potential as a target for drug development. In medicine, TT15 has shown promise in the treatment of metabolic disorders, particularly diabetes, by enhancing insulin secretion and reducing appetite . Additionally, TT15 is used in the pharmaceutical industry for the development of new drugs targeting GLP-1R .
準備方法
The synthesis of TT15 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the desired chemical transformations. Industrial production methods for TT15 involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
化学反応の分析
TT15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TT15 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
作用機序
The mechanism of action of TT15 involves its binding to the GLP-1R, which triggers a cascade of intracellular signaling pathways. This binding leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to the physiological effects observed with TT15. These effects include enhanced insulin secretion, reduced appetite, and improved glucose homeostasis .
類似化合物との比較
TT15 is unique compared to other GLP-1R agonists due to its specific chemical structure and binding affinity. Similar compounds include exenatide, liraglutide, and semaglutide, which also target GLP-1R but differ in their pharmacokinetic properties and clinical applications. For instance, semaglutide has a longer half-life and is used for both diabetes and obesity treatment, while exenatide and liraglutide have shorter half-lives and are primarily used for diabetes management .
特性
分子式 |
C51H44Cl2N4O6 |
|---|---|
分子量 |
879.8 g/mol |
IUPAC名 |
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48-/m0/s1 |
InChIキー |
ZXJQFMYVTDGFTB-OCCUAKHKSA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
正規SMILES |
CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TT-15; TT 15; TT15 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



